5-Phenylpyrazolidine-3-carboxylic acid
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Overview
Description
5-Phenylpyrazolidine-3-carboxylic acid is a heterocyclic compound that features a pyrazolidine ring with a phenyl group and a carboxylic acid group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpyrazolidine-3-carboxylic acid typically involves the nucleophilic addition of phenylhydrazine to dimethyl maleate, followed by cyclization of the resulting hydrazine-diester. The reaction is carried out in methanol at room temperature, yielding the intermediate dimethyl 2-(2-phenylhydrazinyl)succinate. This intermediate is then treated with sodium methoxide to form the heterocyclic ester, which is subsequently hydrolyzed to produce this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Phenylpyrazolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolidinedione derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolidine ring.
Substitution: The phenyl group and carboxylic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in alkaline medium is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Pyrazolidinedione derivatives.
Reduction: Reduced forms of the original compound with modified functional groups.
Substitution: A wide range of substituted pyrazolidine derivatives.
Scientific Research Applications
5-Phenylpyrazolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a precursor to pharmaceutical compounds.
Industry: Used in the synthesis of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Phenylpyrazolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3,5-pyrazolidinedione: Similar structure but with different functional groups.
5-Phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-dione: Another heterocyclic compound with a similar core structure but different substituents.
Uniqueness
5-Phenylpyrazolidine-3-carboxylic acid is unique due to its specific combination of a pyrazolidine ring, a phenyl group, and a carboxylic acid group
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-phenylpyrazolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6H2,(H,13,14) |
InChI Key |
CJULKCJOLXMTOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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